molecular formula C12H22N4O2 B2636930 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide CAS No. 1856063-08-5

3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide

Cat. No. B2636930
CAS RN: 1856063-08-5
M. Wt: 254.334
InChI Key: PHLPCXLIIYBDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have beneficial effects on various metabolic disorders. A-769662 has been extensively studied for its potential therapeutic applications in the treatment of metabolic diseases such as type 2 diabetes, obesity, and cancer.

Mechanism of Action

3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide activates AMPK by binding to the γ-subunit of the enzyme and inducing a conformational change that allosterically activates the kinase activity of the α-subunit. AMPK activation by 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide leads to the phosphorylation of various downstream targets involved in metabolic regulation, such as acetyl-CoA carboxylase (ACC) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR).
Biochemical and Physiological Effects:
AMPK activation by 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide leads to various biochemical and physiological effects that are beneficial for metabolic health. These effects include increased glucose uptake and insulin sensitivity in skeletal muscle, increased fatty acid oxidation and decreased lipogenesis in liver, and reduced adiposity and inflammation in adipose tissue. 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of various cancer cell lines.

Advantages and Limitations for Lab Experiments

3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a small molecule activator of AMPK, which makes it easy to administer and study in vitro and in vivo. 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide has also been shown to be selective for AMPK activation, with minimal off-target effects. However, 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide also has a relatively short half-life in vivo, which can limit its efficacy in certain animal models.

Future Directions

There are several future directions for research on 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective AMPK activators based on the structure of 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide. Another area of interest is the investigation of the long-term effects of 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide on metabolic health and cancer prevention in animal models and human clinical trials. Additionally, the mechanisms underlying the anti-cancer effects of 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide and its potential use in combination with other anti-cancer agents warrant further investigation.

Synthesis Methods

The synthesis of 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide involves several steps. The starting material is 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid, which is first converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-isopropoxypropylamine to form the corresponding amide. Finally, the amide is treated with sodium hydride and ethyl iodide to introduce the ethyl group at the 1-position of the pyrazole ring.

Scientific Research Applications

3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic diseases such as type 2 diabetes, obesity, and cancer. Studies have shown that 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide can activate AMPK in various tissues, including liver, muscle, and adipose tissue. AMPK activation by 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle, increase fatty acid oxidation and decrease lipogenesis in liver, and reduce adiposity and inflammation in adipose tissue. 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of various cancer cell lines.

properties

IUPAC Name

5-amino-2-ethyl-N-(3-propan-2-yloxypropyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2/c1-4-16-10(8-11(13)15-16)12(17)14-6-5-7-18-9(2)3/h8-9H,4-7H2,1-3H3,(H2,13,15)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLPCXLIIYBDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.